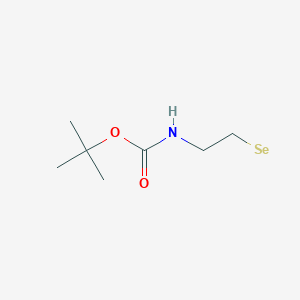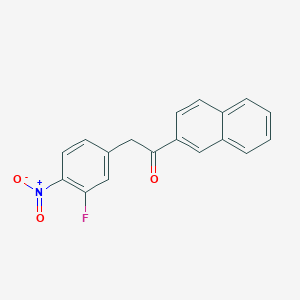![molecular formula C27H23NO4 B12559172 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid CAS No. 143099-23-4](/img/structure/B12559172.png)
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with appropriate phenols under acidic conditions to form the chromene core. Subsequent functionalization steps introduce the diphenyl and methylcarbamic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced molecular changes.
Biology: Potential use in studying cellular responses to light exposure.
Medicine: Investigated for its potential in developing light-activated drugs.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Mécanisme D'action
The mechanism of action for 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid involves its photochromic properties. Upon exposure to UV light, the compound undergoes a structural change from a colorless form to a colored form. This change is reversible, and the compound returns to its original state when the light source is removed. The molecular targets and pathways involved include the absorption of photons by the chromene core, leading to electronic excitation and subsequent isomerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyrans: Known for their photochromic properties and used in similar applications.
Spiropyrans: Another class of photochromic compounds with applications in light-sensitive materials.
Uniqueness
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid is unique due to its specific structural configuration, which allows for efficient photochromic behavior. Its combination of diphenyl and methylcarbamic acid groups provides distinct chemical properties that can be fine-tuned for various applications .
Propriétés
Numéro CAS |
143099-23-4 |
|---|---|
Formule moléculaire |
C27H23NO4 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
3,3-diphenylbenzo[f]chromen-5-ol;methylcarbamic acid |
InChI |
InChI=1S/C25H18O2.C2H5NO2/c26-23-17-18-9-7-8-14-21(18)22-15-16-25(27-24(22)23,19-10-3-1-4-11-19)20-12-5-2-6-13-20;1-3-2(4)5/h1-17,26H;3H,1H3,(H,4,5) |
Clé InChI |
UNBLQPSBIIUCHM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)O.C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


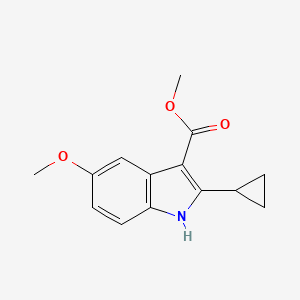
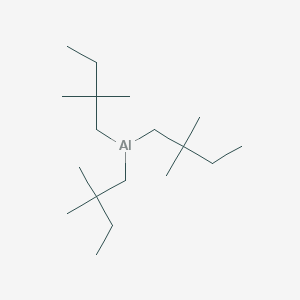
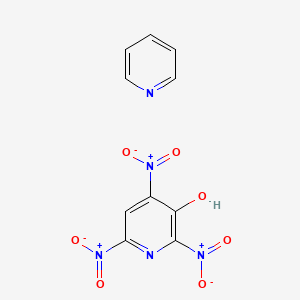
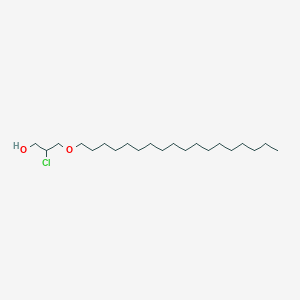
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
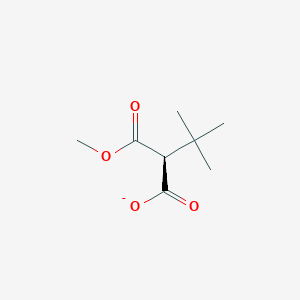
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
